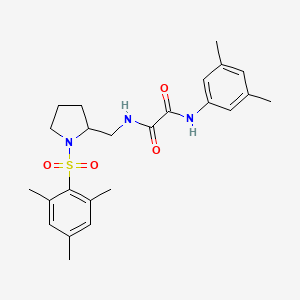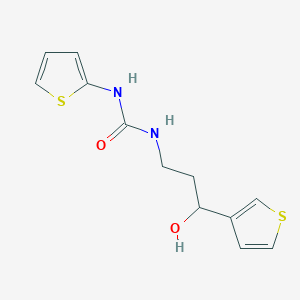![molecular formula C21H24N4O2S2 B2996781 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-83-9](/img/structure/B2996781.png)
3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a complex and multi-faceted structure that includes thieno, phenyl, piperidinyl, and triazinyl groups. It’s an intersection of aromaticity, heterocyclic chemistry, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
Initial Synthesis: : Begins with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core. This involves cyclization of appropriate thiadiazine intermediates.
Phenyl Acetylation: : Introduction of the 4-(isopropylthio)phenyl group via a Friedel-Crafts acylation reaction.
Piperidine Addition: : The 4-position piperidinyl group is incorporated through nucleophilic substitution.
Scalability: : Uses catalytic processes to enhance yield and purity.
Reaction Monitoring: : Employs chromatography and spectroscopic methods for consistent results.
Análisis De Reacciones Químicas
Types of Reactions::
Oxidation: : Forms sulfoxides or sulfones when treated with strong oxidizing agents.
Reduction: : Can reduce the acetyl or triazinyl parts under hydrogenation conditions.
Substitution: : Halogenated derivatives may undergo nucleophilic substitutions.
Oxidation: : Using m-chloroperbenzoic acid (MCPBA) or potassium permanganate.
Reduction: : Utilizing lithium aluminium hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Often done with nucleophiles like thiolates, cyanides, or amines under controlled conditions.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Aliphatic derivatives, amines.
Substitution Products: : Varied depending on the nucleophile, potentially yielding thiophenes, cyanides, or amines.
Aplicaciones Científicas De Investigación
Chemistry::
Reactivity Studies: : Explores reactivity patterns in heterocyclic chemistry.
Catalysis: : Serves as a ligand in transition metal catalysis.
Enzyme Inhibition: : Acts as an inhibitor in enzyme-mediated processes.
Receptor Binding: : Studies related to receptor-ligand interactions.
Drug Development: : Investigated for its potential therapeutic effects.
Disease Models: : Utilized in models for various diseases to understand its bioactivity.
Material Science: : Used in creating advanced materials with specialized properties.
Agriculture: : Evaluated for its role in plant protection and pest control.
Mecanismo De Acción
Molecular Targets and Pathways::
Receptor Modulation: : Interacts with specific receptors to exert its biological effects.
Enzyme Interaction: : Inhibits or modulates enzyme activity through binding.
Comparación Con Compuestos Similares
Similar Compounds::
Other Thieno[3,2-d][1,2,3]triazin Derivatives: : Share the triazin core but differ in functional groups.
Phenyl Acetyl Piperidines: : Structurally similar but lacking the thieno-triazin framework.
Structural Complexity: : The fusion of aromatic, heterocyclic, and acyl-piperidin components provides unique reactivity and applications.
Versatility: : Can engage in diverse chemical reactions, offering a broad spectrum of research and industrial uses.
This comprehensive overview sheds light on the fascinating aspects of 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. Whether in the lab or in industry, its potential is as vast as its structure is intricate.
Propiedades
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-14(2)29-17-5-3-15(4-6-17)13-19(26)24-10-7-16(8-11-24)25-21(27)20-18(22-23-25)9-12-28-20/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPUFMTYCKDXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)


![methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2996707.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane](/img/structure/B2996710.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996717.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)

